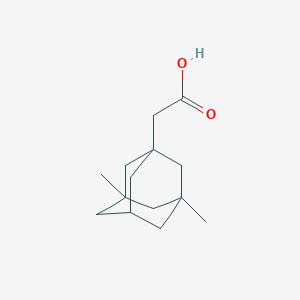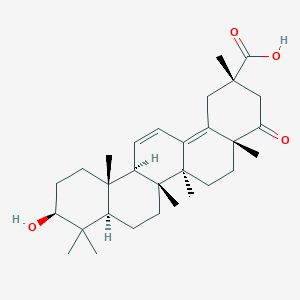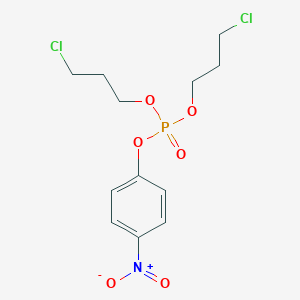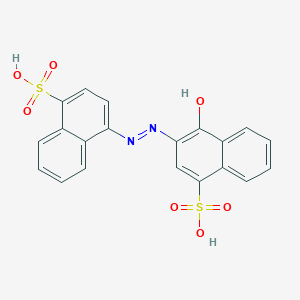
Tetrasilver pyrophosphate
Übersicht
Beschreibung
Tetrasilver pyrophosphate is an inorganic compound with the chemical formula Ag₄P₂O₇. It is composed of four silver ions and one pyrophosphate anion. This compound is known for its antimicrobial properties and has been studied for various applications in medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrasilver pyrophosphate can be synthesized through a reaction between silver nitrate (AgNO₃) and sodium pyrophosphate (Na₄P₂O₇) in an aqueous solution. The reaction typically proceeds as follows: [ 4AgNO₃ + Na₄P₂O₇ \rightarrow Ag₄P₂O₇ + 4NaNO₃ ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled mixing of silver nitrate and sodium pyrophosphate under specific temperature and pH conditions to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the silver ions are oxidized to higher oxidation states.
Reduction: The compound can also be reduced, leading to the formation of elemental silver and other by-products.
Substitution: In certain conditions, the pyrophosphate anion can be substituted by other anions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Various anions like chloride (Cl⁻) or sulfate (SO₄²⁻) can be introduced to facilitate substitution reactions.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O) and other silver compounds.
Reduction: Elemental silver (Ag) and pyrophosphate derivatives.
Substitution: New silver salts with different anions.
Wissenschaftliche Forschungsanwendungen
Tetrasilver pyrophosphate has been extensively studied for its antimicrobial properties, making it a valuable compound in various fields:
Chemistry: Used as a catalyst in certain chemical reactions.
Biology: Investigated for its potential to inhibit microbial growth in biological systems.
Medicine: Explored for its use in wound dressings, coatings for medical devices, and as an antimicrobial agent in various formulations.
Industry: Utilized in water treatment processes and as a preservative in certain products.
Wirkmechanismus
The antimicrobial activity of tetrasilver pyrophosphate is primarily due to the release of silver ions (Ag⁺), which interact with microbial cell membranes and proteins, leading to cell death. The pyrophosphate anion helps stabilize the silver ions, enhancing their efficacy. The molecular targets include bacterial cell walls, membranes, and intracellular components, disrupting vital processes and leading to microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Silver Nitrate (AgNO₃): A widely used antimicrobial agent with similar properties but different chemical composition.
Silver Sulfadiazine (AgSD): Commonly used in burn treatments for its antimicrobial properties.
Silver Oxide (Ag₂O): Another silver-based compound with antimicrobial activity.
Uniqueness: Tetrasilver pyrophosphate is unique due to its combination of silver ions and pyrophosphate anion, providing a stable and effective antimicrobial agent. Its ability to release silver ions in a controlled manner makes it particularly useful in applications requiring sustained antimicrobial activity.
Eigenschaften
IUPAC Name |
tetrasilver;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Ag.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKAOUKDMHJLAY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ag+].[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag4O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889608 | |
| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-97-9 | |
| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasilver pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)






